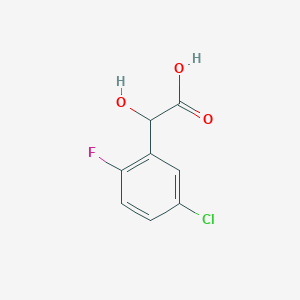

5-Chloro-2-fluoromandelic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6ClFO3 |

|---|---|

Molecular Weight |

204.58 g/mol |

IUPAC Name |

2-(5-chloro-2-fluorophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6ClFO3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

InChI Key |

JFPBQEXODBNEFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(C(=O)O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Chloro 2 Fluoromandelic Acid

Retrosynthetic Analysis and Design of Synthetic Pathways for 5-Chloro-2-fluoromandelic Acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known and reliable chemical reactions in the reverse (synthetic) direction. ias.ac.inegrassbcollege.ac.in

For this compound, the primary disconnection is the C-C bond between the carboxyl group and the chiral benzylic carbon. This disconnection points to an α-hydroxy nitrile (a cyanohydrin) as the immediate precursor. This is a logical step as cyanohydrins are well-known intermediates in the synthesis of α-hydroxy acids. ucoz.com Further disconnection of the cyanohydrin's C-CN bond leads to two key synthons: a carbonyl synthon (an acyl cation equivalent) and a cyanide anion synthon. egrassbcollege.ac.in The corresponding chemical equivalents for these synthons are the electrophilic 5-chloro-2-fluorobenzaldehyde (B1350544) and a nucleophilic cyanide source such as hydrogen cyanide (HCN) or an alkali metal cyanide (NaCN, KCN). ias.ac.inucoz.com

This analysis suggests a straightforward synthetic pathway: the addition of a cyanide nucleophile to the carbonyl carbon of 5-chloro-2-fluorobenzaldehyde to form 5-chloro-2-fluoro-α-hydroxybenzonitrile (the cyanohydrin), followed by the hydrolysis of the nitrile group to yield the target carboxylic acid.

Achieving a specific stereochemistry is often crucial for the biological activity of chiral molecules. uwindsor.ca Asymmetric synthesis aims to produce one enantiomer in excess over the other, avoiding the need to separate a 50:50 racemic mixture. uwindsor.ca

Several strategies can be envisioned for the asymmetric synthesis of this compound:

Catalytic Asymmetric Cyanation: This approach involves the addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide - TMSCN) to the precursor, 5-chloro-2-fluorobenzaldehyde, in the presence of a chiral catalyst. Chiral metal complexes or organocatalysts can create a chiral environment around the aldehyde, directing the nucleophilic attack of the cyanide to one face of the carbonyl group, leading to an enantiomerically enriched cyanohydrin intermediate.

Use of Chiral Auxiliaries: Another established method involves covalently attaching a chiral auxiliary to the substrate to direct a subsequent stereoselective reaction. While less direct for this specific target, a related strategy has been employed for the synthesis of other chiral mandelic acid derivatives. For example, a chiral template like a cis-2,5-disubstituted 1,3-dioxolan-4-one, derived from a readily available chiral acid, can be used to control stereochemistry during alkylation or other bond-forming reactions. nih.gov This methodology underscores the principle of using removable chiral scaffolds to guide asymmetric transformations. nih.gov

When a direct asymmetric synthesis is not feasible or is inefficient, an alternative and common strategy is to first prepare the compound as a racemic mixture and then separate the enantiomers in a process called chiral resolution. wikipedia.org The use of chiral resolution to obtain enantiomerically pure compounds is a widespread practice, though it inherently involves discarding at least half of the initial racemic material unless a recycling process is implemented. wikipedia.org

The racemic synthesis of this compound proceeds via the non-stereoselective addition of a cyanide salt (e.g., NaCN or KCN) to 5-chloro-2-fluorobenzaldehyde, followed by acid-catalyzed hydrolysis of the resulting racemic cyanohydrin.

The most common method for resolving the resulting racemic acid is through the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base, such as (R)-(+)-1-phenylethylamine or naturally occurring alkaloids like brucine. wikipedia.orglibretexts.org The resulting products are a pair of diastereomeric salts (e.g., (R)-acid•(R)-base and (S)-acid•(R)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.org This difference allows for their separation by techniques like fractional crystallization. libretexts.org Once a diastereomeric salt is isolated, the pure enantiomer of the mandelic acid can be regenerated by treatment with a strong acid to break the salt bond.

A more recent technique that could be applied is resolution via enantiospecific co-crystallization. nih.gov This method has been successfully used to resolve various halogenated mandelic acids using levetiracetam (B1674943) as a chiral resolving agent. nih.govresearchgate.net This process relies on the selective formation of a co-crystal between the resolving agent and only one of the two enantiomers, which can lead to high separation efficiency in a single crystallization step. nih.gov

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of all reaction parameters to ensure efficiency, safety, cost-effectiveness, and high yield. rsc.orgresearchgate.net For the synthesis of this compound, several aspects would be critical for optimization.

In the racemic synthesis, key variables for the cyanohydrin formation step include temperature, solvent, and the rate of addition of reagents. The subsequent hydrolysis step would require optimization of the acid concentration, temperature, and reaction time to maximize the conversion of the nitrile to the carboxylic acid while minimizing potential side reactions.

For the chiral resolution step, optimization is crucial for achieving high enantiomeric excess (% ee) and yield. This involves a systematic screening of various parameters as outlined in the table below.

Table 1: Hypothetical Optimization Parameters for Chiral Resolution

| Parameter | Variables | Goal |

| Chiral Resolving Agent | (R)-1-Phenylethylamine, (S)-1-Phenylethylamine, Brucine, Levetiracetam | Identify agent giving the most easily separable diastereomeric salt/co-crystal with the highest purity. |

| Solvent System | Ethanol, Methanol, Isopropanol, Acetone, Water, or mixtures thereof | Find a solvent where the solubility difference between the diastereomeric salts is maximized. |

| Molar Ratio | 0.5 to 1.5 equivalents of resolving agent to racemic acid | Determine the optimal stoichiometry to maximize precipitation of the desired diastereomer while minimizing waste. |

| Crystallization Temp. | -20°C to Room Temperature | Control the rate of crystallization to improve crystal quality and purity. |

| Concentration | Saturated, supersaturated, or dilute solutions | Influence the yield and purity of the crystallized product. |

This table is for illustrative purposes and represents a typical workflow for optimizing a chiral resolution process based on established chemical principles. nih.gov

A scalable process would favor conditions that are robust, use lower-cost reagents, and minimize complex purification steps like column chromatography. researchgate.netbeilstein-journals.org

Precursor Chemistry and Intermediate Derivatization for this compound Synthesis

5-Chloro-2-fluorobenzaldehyde is the cornerstone intermediate for the synthesis of this compound. The synthesis of this specific benzaldehyde (B42025) can be approached from several related halogenated aromatic compounds.

One potential industrial method is the halogen exchange (Halex) reaction, where a more readily available di-halogenated benzaldehyde, such as 2,5-dichlorobenzaldehyde, is reacted with a fluoride (B91410) source like potassium fluoride (KF). google.com Such reactions are often performed at elevated temperatures and may use a phase-transfer catalyst to facilitate the exchange. google.com

Alternative laboratory-scale preparations could involve the functional group manipulation of other 5-chloro-2-fluoro-substituted benzene (B151609) derivatives. For example:

Oxidation of an alcohol: 5-Chloro-2-fluorobenzyl alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents.

Reduction of a carboxylic acid derivative: 5-Chloro-2-fluorobenzoic acid ossila.com or its corresponding acyl chloride can be reduced to the aldehyde level using specific reducing agents that prevent over-reduction to the alcohol.

Table 2: Potential Synthetic Routes to the Key Precursor 5-Chloro-2-fluorobenzaldehyde

| Starting Material | Reaction Type | Reagents & Conditions |

| 2,5-Dichlorobenzaldehyde | Halogen Exchange | Potassium Fluoride (KF), high temperature, polar aprotic solvent (e.g., DMSO) google.com |

| 5-Chloro-2-fluorotoluene | Side-chain Oxidation | e.g., N-Bromosuccinimide (NBS) followed by hydrolysis |

| 5-Chloro-2-fluorobenzoic acid | Reduction | Conversion to acyl chloride (SOCl₂), then Rosenmund reduction (H₂, Pd/BaSO₄) or other partial reduction |

| 5-Chloro-2-fluorobenzyl alcohol | Oxidation | Pyridinium chlorochromate (PCC), Dess-Martin periodinane |

This table outlines plausible synthetic transformations based on standard organic chemistry reactions.

The central transformation in the synthesis of this compound is the conversion of the aldehyde's carbonyl group into the α-hydroxy acid functional group. This is a classic example of carbonyl group chemistry and proceeds in two distinct, fundamental steps.

Nucleophilic Addition (Cyanohydrin Formation): The carbonyl carbon of 5-chloro-2-fluorobenzaldehyde is electrophilic and susceptible to attack by nucleophiles. ias.ac.in In the first step, a cyanide anion (:C≡N⁻), typically from NaCN or KCN, acts as a potent carbon-based nucleophile. It attacks the carbonyl carbon, breaking the C=O pi bond and forming a new C-C single bond. The oxygen atom becomes an alkoxide anion, which is subsequently protonated (often by water or a weak acid present) to yield the neutral α-hydroxy nitrile, also known as a cyanohydrin. This reaction is reversible, and its equilibrium is typically favored by slightly acidic to neutral conditions.

Hydrolysis of the Nitrile: The second key transformation is the hydrolysis of the nitrile functional group (-C≡N) of the cyanohydrin intermediate. This is usually achieved by heating the cyanohydrin in the presence of a strong aqueous acid (like HCl or H₂SO₄) or base. The reaction proceeds through a series of steps, initially forming a primary amide intermediate (an α-hydroxy amide), which is then further hydrolyzed to the final carboxylic acid and an ammonium (B1175870) salt (in the case of acid hydrolysis). This transformation successfully converts the aldehyde starting material into the desired α-hydroxy acid product structure.

The carbonyl group in substituted aromatic systems like this is a versatile functional handle, and while its conversion to a cyanohydrin is key here, it can undergo other transformations such as reduction to a primary alcohol or direct oxidation to a carboxylic acid, demonstrating its importance as a synthetic nexus. smolecule.com

Hydroxylation and Carboxylation Reactions in Stereo- and Regioselective Contexts

The introduction of additional hydroxyl or carboxyl groups onto the aromatic ring of this compound can be a challenging yet valuable transformation for modulating its properties. While specific literature on the direct hydroxylation and carboxylation of this compound is not extensively documented, general principles of electrophilic aromatic substitution on substituted benzenes can be considered.

The directing effects of the existing substituents (chloro, fluoro, and the hydroxyacetic acid side chain) would play a crucial role in determining the regioselectivity of such reactions. The fluorine and chlorine atoms are ortho, para-directing, while the deactivating nature of the carboxylic acid group would direct incoming electrophiles to the meta position relative to the side chain. The interplay of these electronic and steric factors would need to be carefully controlled to achieve the desired regioisomer. For instance, enzymatic hydroxylation processes have been successfully employed for the synthesis of hydroxylated phenylacetic acid derivatives, suggesting a potential avenue for the regioselective hydroxylation of this compound under mild conditions. google.comnih.gov

Post-Synthetic Derivatization Strategies for this compound

The functional handles of this compound, namely the carboxyl and hydroxyl groups, provide ready access to a wide array of derivatives through established chemical transformations.

Esterification and Amidation Reactions for Modifying Carboxyl Functionality

The carboxylic acid moiety of this compound is readily converted to esters and amides, which can significantly alter its biological activity and physicochemical properties.

Esterification: Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid), can be employed. For more sterically hindered alcohols or sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized. stackexchange.comrsc.org The chemoselective esterification of α-hydroxy acids can also be achieved using specific catalysts to avoid reactions at the hydroxyl group. rsc.org

Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a primary or secondary amine. Alternatively, direct amidation can be carried out using peptide coupling reagents. Recent advancements have demonstrated the use of catalysts like titanium(IV) fluoride (TiF4) for the direct amidation of carboxylic acids, which could be applicable to this compound. rsc.org Biocatalytic methods using nitrilase enzymes have also been shown to produce amides from related chlorinated mandelic acid precursors. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent/Catalyst | Product Type | Reference |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester | stackexchange.comrsc.org |

| Carboxylic Acid | Amine, Coupling Agent | Amide | rsc.orgnih.gov |

Etherification and Alkylation of the Hydroxyl Group

The α-hydroxyl group of this compound offers another site for modification through etherification and alkylation reactions. Selective alkylation of the hydroxyl group can be achieved by using a suitable base to deprotonate the alcohol, followed by reaction with an alkyl halide. The choice of base and reaction conditions is critical to prevent competing reactions, such as elimination or reaction at the carboxylic acid. Zeolite catalysts have been shown to be effective in the alkylation of mandelic acid with aromatic substrates. researchgate.netscispace.com

Halogen Exchange Reactions for Structural Diversification

The chlorine atom on the aromatic ring of this compound can potentially be replaced by other halogens through nucleophilic aromatic substitution or metal-catalyzed reactions. The Finkelstein reaction, which involves the exchange of one halogen for another, is a classic example, though it is more commonly applied to alkyl halides. organic-chemistry.org For aryl halides, metal-catalyzed halogen exchange reactions, often using copper or palladium catalysts, are more prevalent. wikipedia.org Such transformations would allow for the synthesis of bromo- or iodo-substituted analogs, further expanding the chemical space accessible from this starting material.

Incorporation into Complex Molecular Architectures

The versatile functional groups of this compound make it an attractive building block for the synthesis of more complex molecules with potential biological activity. Mandelic acid and its derivatives have been utilized as key intermediates in the synthesis of various pharmaceuticals. researchgate.netresearchgate.net For instance, the carboxylic acid can be used as a handle for coupling to other molecular fragments, while the chiral center can be used to introduce stereochemistry into the final product. The substituted phenyl ring can also participate in various cross-coupling reactions to build larger, more elaborate structures. The design and synthesis of novel compounds containing the this compound motif is an active area of research, particularly in the development of new therapeutic agents. nih.govacs.org

Stereochemical Investigations and Chiral Recognition of 5 Chloro 2 Fluoromandelic Acid Enantiomers

Enantioselective Synthesis and Stereocontrol Mechanisms

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound directly from achiral or prochiral starting materials, avoiding the 50% theoretical yield limit of classical resolution. uwindsor.ca

Asymmetric catalysis is a powerful strategy for the synthesis of enantiomerically enriched α-hydroxy acids. This approach utilizes a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer over the other. Common methods for the asymmetric synthesis of α-hydroxy acids include the enantioselective reduction of α-keto acids or the asymmetric hydrocyanation of aldehydes followed by hydrolysis.

Despite the broad utility of these methods, specific research detailing the application of asymmetric catalysis for the direct enantioselective synthesis of 5-Chloro-2-fluoromandelic acid is not extensively documented in the reviewed scientific literature. The synthesis would likely start from a corresponding precursor, such as 5-chloro-2-fluorophenylglyoxylic acid, which would be asymmetrically hydrogenated using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to yield the desired enantiomer of this compound. The efficiency and stereoselectivity of such a reaction would depend heavily on the choice of catalyst, solvent, and reaction conditions.

Biocatalysis leverages the high stereoselectivity of enzymes to perform chemical transformations. researchgate.net For producing enantiopure α-hydroxy acids, enzymes such as lipases, esterases, and oxidoreductases are commonly employed. researchgate.net These reactions are valued for their high efficiency and environmentally benign conditions. researchgate.net For instance, a kinetic resolution process could involve the enantioselective esterification of racemic this compound catalyzed by a lipase, where one enantiomer reacts faster, leaving the other unreacted. Alternatively, an asymmetric synthesis route could involve the stereoselective reduction of a prochiral keto-acid precursor by an oxidoreductase.

Chiral Recognition Studies

The separation and identification of the enantiomers of chiral compounds like this compound are paramount for their use in stereospecific applications. Chiral recognition, the process by which a chiral system interacts differently with the two enantiomers of a chiral compound, is the fundamental principle underlying these separations.

Host-Guest Interactions for Enantiomeric Discrimination

Host-guest chemistry provides a powerful tool for the enantiomeric discrimination of chiral molecules. rsc.org This approach involves a "host" molecule with a specific three-dimensional cavity that can selectively bind one enantiomer of a "guest" molecule, such as this compound, with higher affinity than the other. This selective interaction forms diastereomeric complexes with different properties, allowing for their separation or differentiation. rsc.orgnih.gov

Macrocyclic compounds like cyclodextrins, crown ethers, and calixarenes are commonly employed as chiral hosts. For instance, a study on mandelic acid demonstrated the use of a novel pillar nih.govarene-based supramolecular chiral polymer as a host. nih.gov The host exhibited significantly different binding affinities for the R- and S-enantiomers of mandelic acid, with complexation constants of 4.51 × 10⁵ M⁻¹ for R-MA and 6.5 × 10⁴ M⁻¹ for S-MA, respectively. nih.gov This difference in binding is attributed to multiple non-covalent interactions, including hydrogen bonding and π-π stacking, between the host and the guest enantiomers. nih.govsioc-journal.cn It is conceivable that a similarly designed chiral host could effectively discriminate between the enantiomers of this compound.

The table below illustrates the differential binding constants observed for mandelic acid enantiomers with a supramolecular chiral polymer, a principle that would apply to the chiral recognition of this compound.

| Enantiomer of Mandelic Acid | Complexation Constant (K) with L-TPP-P |

| R-Mandelic Acid | 4.51 × 10⁵ M⁻¹ |

| S-Mandelic Acid | 6.5 × 10⁴ M⁻¹ |

This data is for Mandelic Acid with a pillar nih.govarene-based supramolecular chiral polymer (L-TPP-P) and serves as an illustrative example. nih.gov

NMR Spectroscopy for Chiral Analysis and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for chiral analysis and the determination of enantiomeric excess (% ee). researchgate.net Since enantiomers are indistinguishable in an achiral solvent, chiral auxiliary reagents are used to induce a chemical shift difference between them. This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The enantiomers of this compound could be reacted with a chiral derivatizing agent to form diastereomers, which have distinct NMR spectra.

Chiral Solvating Agents (CSAs): A more direct method involves the use of chiral solvating agents, which form transient diastereomeric complexes with the enantiomers in solution. researchgate.netresearchgate.net This results in observable differences in the chemical shifts (Δδ) of specific protons in the enantiomers, allowing for their quantification. frontiersin.org

For example, a BINOL-based amino alcohol has been shown to be an effective CSA for the enantiodiscrimination of various carboxylic acids, including o-chloro-mandelic acid. frontiersin.org The addition of the CSA led to significant chemical shift non-equivalences (up to 0.641 ppm) for the methine proton of mandelic acid derivatives, enabling the calculation of enantiomeric excess from the integration of the separated signals. frontiersin.org A similar approach would be highly applicable to this compound.

The following table presents example data on the chemical shift non-equivalence induced by a chiral solvating agent for different mandelic acid derivatives.

| Racemic Analyte | CSA:Analyte Ratio | Chemical Shift Non-equivalence (Δδ in ppm) |

| Mandelic Acid | 2:1 | 0.5491 |

| o-Chloro-mandelic Acid | 2:1 | Data not specified, but excellent discrimination reported |

| p-Chloro-mandelic Acid | 2:1 | 0.2943 |

This data is based on the use of a BINOL-amino alcohol as the CSA and illustrates the principle of NMR-based chiral discrimination. frontiersin.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Elucidation

Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD) spectroscopy, are indispensable for elucidating the stereochemistry of chiral molecules. photophysics.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. photophysics.comnih.gov Enantiomers, being non-superimposable mirror images, produce CD spectra that are equal in magnitude but opposite in sign. researchgate.net

For this compound, the (R)- and (S)-enantiomers would be expected to exhibit mirror-image CD spectra. The sign of the Cotton effect at specific wavelengths can be correlated to the absolute configuration of the enantiomer. The aromatic chromophore and the carboxylic acid group in the molecule are expected to be the primary contributors to the CD signal. researchgate.net

While specific CD data for this compound is not available, the principles of CD spectroscopy are universally applicable. The technique can be used not only for stereochemical assignment but also for the quantitative analysis of enantiomeric mixtures. nih.gov The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers, providing a method for determining enantiomeric excess. nih.govstrath.ac.uk

The expected CD spectra for the enantiomers of this compound would follow the general pattern shown below.

| Enantiomer | Expected CD Spectrum |

| (R)-5-Chloro-2-fluoromandelic acid | Positive and/or negative Cotton effects at specific wavelengths |

| (S)-5-Chloro-2-fluoromandelic acid | Mirror-image spectrum to the (R)-enantiomer |

This table illustrates the fundamental principle of Circular Dichroism for a pair of enantiomers.

Computational and Theoretical Chemistry Studies on 5 Chloro 2 Fluoromandelic Acid and Its Analogues

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. For 5-Chloro-2-fluoromandelic acid, these calculations can elucidate how the arrangement of electrons influences its chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can determine optimized molecular geometries, electronic energies, and the distribution of molecular orbitals. orientjchem.orgmdpi.com

Key insights from DFT studies include the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transitions. nih.gov A smaller energy gap generally implies higher reactivity.

Natural Bond Orbital (NBO) analysis, another component of DFT studies, can reveal details about charge distribution, hybridization, and intramolecular interactions, such as hydrogen bonding. orientjchem.org For instance, in analogues of this compound, intramolecular hydrogen bonds between the hydroxyl and carboxyl groups have been shown to significantly influence the molecular conformation and stability. nih.gov

Note: These values are representative examples of what would be obtained from DFT calculations.

The flexibility of the mandelic acid backbone, specifically the rotation around the Cα-C(aryl) and Cα-COOH bonds, means that this compound can exist in multiple conformations. Computational conformational analysis is used to identify the most stable structures (lowest energy conformers) and the energy barriers between them. rsc.org

By systematically rotating these bonds and calculating the potential energy at each step, an energy landscape map can be generated. This map reveals the global and local energy minima, corresponding to the most and less populated conformations, respectively. Such studies on similar molecules have shown that the relative orientation of the hydroxyl and carboxyl groups, and their potential for intramolecular hydrogen bonding, are critical in determining the most stable conformer. scirp.org

Quantum mechanical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structure validation.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound. elixirpublishers.com Each vibrational mode corresponds to a specific molecular motion (stretching, bending, etc.). The calculated IR spectrum can be compared with experimental Fourier Transform Infrared (FTIR) spectra to confirm the presence of functional groups and to aid in the assignment of experimental peaks. researchgate.netresearchgate.net For example, the characteristic stretching frequencies for the O-H, C=O, C-Cl, and C-F bonds can be accurately predicted. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. chemicalbook.comresearchgate.net These predictions are valuable for interpreting experimental NMR spectra and for assigning signals to specific atoms within the molecule. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

Table 2: Exemplary Predicted vs. Experimental Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) (DFT/B3LYP) | Typical Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| O-H (hydroxyl) | 3550 | 3500-3600 | Stretching |

| C=O (carboxyl) | 1725 | 1700-1730 | Stretching |

| C-Cl | 750 | 700-800 | Stretching |

| C-F | 1100 | 1050-1150 | Stretching |

Note: Predicted values are often scaled to better match experimental data.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. rsc.org

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. nih.govresearchgate.net MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol). nih.gov

By running simulations in different solvent environments, it is possible to observe how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of the molecule. For instance, in a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the hydroxyl and carboxyl groups, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. In a nonpolar solvent, intramolecular interactions may become more dominant. rsc.org

If this compound or its analogues are being investigated as potential ligands for a biological target, such as an enzyme, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. nih.govdntb.gov.ua After an initial binding pose is predicted by molecular docking, an MD simulation can be run to assess the stability of this pose. nih.gov

These simulations can reveal:

The key amino acid residues involved in binding.

The role of water molecules in mediating interactions.

The conformational changes in both the ligand and the protein upon binding.

The stability of the ligand within the binding pocket over time.

By analyzing the trajectory of the MD simulation, one can calculate binding free energies, which provide a more accurate estimate of the ligand's affinity for the protein than docking scores alone. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical-based computational chemistry methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are pivotal in predicting the activity of untested compounds, thereby prioritizing synthesis and experimental testing.

Development of 2D and 3D QSAR Models for Analogues

While specific QSAR studies on this compound are not extensively documented, research on analogous mandelic acid derivatives has demonstrated the utility of both 2D and 3D QSAR approaches.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecule and can include constitutional, topological, and electronic parameters. For a series of mandelic acid analogues, a hypothetical 2D-QSAR model might correlate antifungal activity with descriptors such as molecular weight, lipophilicity (logP), and the presence of specific functional groups.

3D-QSAR: Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the 3D alignment of molecules and their interaction fields. A notable study on chiral mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) thioether moiety developed robust CoMFA and CoMSIA models to elucidate their antifungal activity against various plant fungi. nih.gov These models, characterized by high statistical significance (q² and r² values), revealed the crucial role of steric and electrostatic fields in determining the biological activity. The S-configuration of these compounds was found to exhibit significantly higher antifungal activity, a finding rationalized by the 3D-QSAR contour maps which highlighted regions where bulky or electronegative substituents would enhance or diminish activity. nih.gov

The table below summarizes the statistical validation of these 3D-QSAR models.

| Model | q² | r² | SEE | F-value |

| CoMFA | 0.658 | 0.984 | 0.088 | 145.894 |

| CoMSIA | 0.602 | 0.967 | 0.126 | 70.432 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; SEE: standard error of estimation; F-value: F-test value.

Identification of Key Molecular Descriptors Influencing Research-Relevant Properties

Through QSAR studies on mandelic acid analogues, several key molecular descriptors have been identified as being influential for their biological activities. These descriptors provide a quantitative basis for understanding the SAR of this class of compounds.

For the aforementioned antifungal mandelic acid derivatives, the 3D-QSAR models indicated that:

Steric Fields: The presence of bulky substituents at specific positions on the phenyl ring was favorable for enhanced activity.

Electrostatic Fields: Electron-withdrawing groups in certain regions and electron-donating groups in others were predicted to increase antifungal potency.

In more general terms for mandelic acid analogues, the following descriptors are often considered in QSAR studies:

Topological Polar Surface Area (TPSA): This descriptor is related to the hydrogen bonding potential of a molecule and can influence its membrane permeability.

LogP: The logarithm of the octanol-water partition coefficient, which is a measure of the molecule's lipophilicity and affects its absorption and distribution.

Molecular Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules to the active site of a biological macromolecule, such as a protein or enzyme.

Prediction of Binding Modes with Biological Macromolecules

Molecular docking studies on mandelic acid analogues have been instrumental in elucidating their mechanism of action at a molecular level.

Aminopeptidase (B13392206) N (APN) Inhibitors: In a study focused on developing novel anticancer agents, mandelic acid peptidomimetic derivatives were designed and synthesized as inhibitors of aminopeptidase N (APN). nih.gov Molecular docking simulations revealed that the most potent compounds in this series effectively coordinated with the catalytic zinc ion in the active site of APN. nih.gov This interaction was deemed crucial for their inhibitory activity. The docking results also highlighted the importance of hydrogen bonding and hydrophobic interactions with specific amino acid residues in the binding pocket. nih.gov

Factor Xa (fXa) Inhibitors: A series of glycolic and mandelic acid derivatives were investigated as inhibitors of Factor Xa (fXa), a key enzyme in the blood coagulation cascade. nih.gov Molecular docking of these analogues into the active site of fXa provided insights into their binding modes, which guided the optimization of their structure to achieve high potency and selectivity. nih.gov

Vancomycin (B549263) Chiral Stationary Phase: While not an enzyme, a study on the enantioseparation of mandelic acid using a vancomycin chiral stationary phase employed molecular docking to understand the chiral recognition mechanism. researchgate.net The simulations showed different binding energies for the R and S enantiomers, with distinct interactions within the binding pockets of vancomycin. researchgate.net

The following table provides a summary of the predicted interactions for a potent mandelic acid peptidomimetic inhibitor with the active site of Aminopeptidase N.

| Interaction Type | Key Residues Involved |

| Zinc Coordination | Catalytic Zn²⁺ ion |

| Hydrogen Bonding | Amino acid side chains |

| Hydrophobic Interactions | Aromatic and aliphatic residues |

Ligand-Based and Structure-Based Drug Design Principles

Both ligand-based and structure-based approaches are fundamental to the design of novel mandelic acid analogues with desired biological activities.

Ligand-Based Drug Design (LBDD): This approach relies on the knowledge of molecules that bind to the biological target of interest. fiveable.me Pharmacophore modeling and QSAR are key LBDD techniques. For mandelic acid analogues, a pharmacophore model could be generated based on a set of known active compounds, defining the essential 3D arrangement of chemical features required for activity. This model can then be used to screen virtual libraries for new potential hits.

Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD can be employed. Molecular docking, as described above, is a primary tool in SBDD. By visualizing the binding of a mandelic acid analogue within the active site of its target, medicinal chemists can make rational modifications to improve binding affinity and selectivity. For instance, if a pocket in the active site is unoccupied, a substituent can be added to the mandelic acid scaffold to fill this space and form additional favorable interactions.

Computational Approaches for Scaffold Hopping and Bioisosteric Replacement

To explore novel chemical space and overcome potential liabilities of the mandelic acid scaffold, computational techniques for scaffold hopping and bioisosteric replacement are employed.

Scaffold Hopping: This strategy aims to identify new molecular cores that can maintain the same biological activity as the original scaffold. nih.gov For mandelic acid analogues, a computational scaffold hopping approach might involve searching for new frameworks that can present the key pharmacophoric features (e.g., the carboxylic acid, hydroxyl group, and substituted phenyl ring) in a similar spatial arrangement. This can lead to the discovery of structurally novel compounds with improved properties, such as enhanced metabolic stability or better synthetic accessibility. researchgate.net

Bioisosteric Replacement: Bioisosterism involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.comnih.gov Computational tools can be used to identify suitable bioisosteres for different parts of the this compound structure. For example, the carboxylic acid moiety could be replaced with other acidic groups like a tetrazole or a hydroxamic acid to modulate acidity and pharmacokinetic properties. Similarly, the chlorine and fluorine atoms could be replaced with other halogens or small lipophilic groups to fine-tune the electronic and steric properties of the molecule. cambridgemedchemconsulting.comnih.gov

Investigation of 5 Chloro 2 Fluoromandelic Acid As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Novel Chemical Entities Incorporating the 5-Chloro-2-fluoromandelic Acid Core

The inherent functionalities of this compound—a carboxylic acid, a hydroxyl group, and an activated phenyl ring—offer multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries.

Exploration of Diverse Chemical Scaffolds and Ring Systems

The this compound core can be integrated into a variety of heterocyclic and carbocyclic ring systems to explore new chemical space. For instance, the carboxylic acid and hydroxyl groups can be utilized in condensation reactions to form lactones or in multicomponent reactions to generate complex heterocyclic scaffolds. The 5-chloro-2-fluorophenyl moiety itself can act as a key building block in the synthesis of more complex structures, such as those seen in potent inhibitors of the Murine Double Minute 2 (MDM2) protein, where a 3-chloro-2-fluorophenyl group is a crucial component for high binding affinity.

Furthermore, the phenyl ring can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce further diversity. This allows for the creation of biaryl structures or the attachment of various amine-containing fragments, significantly expanding the range of accessible molecular architectures.

Hybridization Strategies with Established Pharmacophores

A powerful strategy in drug discovery is the hybridization of a novel scaffold with known pharmacophores—the essential molecular features responsible for a drug's biological activity. The this compound core can be readily combined with established pharmacophoric elements. For example, the carboxylic acid can be converted to amides or esters by coupling with a wide array of amines and alcohols that are themselves part of known bioactive molecules.

This approach has been successfully applied in the development of various therapeutic agents. For instance, the combination of a substituted phenylacetic acid moiety with other cyclic systems has led to the discovery of potent anti-inflammatory and analgesic drugs. By analogy, derivatives of this compound could be designed to target a range of biological targets by incorporating fragments known to interact with specific enzymes or receptors.

Library Design and Combinatorial Chemistry Approaches

The amenability of this compound to various chemical transformations makes it an ideal candidate for combinatorial library synthesis. Combinatorial chemistry allows for the rapid generation of a large number of structurally related compounds, which can then be screened for biological activity.

A representative combinatorial library based on the this compound scaffold could be designed by systematically varying the substituents at the carboxylic acid and hydroxyl positions. The carboxylic acid could be reacted with a diverse set of amines (R¹-NH₂) to form a library of amides, while the hydroxyl group could be acylated with a variety of acylating agents (R²-COCl) or alkylated. This "split-and-pool" or parallel synthesis approach can efficiently generate a large and diverse library of compounds for high-throughput screening.

Table 1: Representative Combinatorial Library Design from this compound

| Scaffold | R¹ (from diverse amines) | R² (from diverse acyl chlorides) | Resulting Structure |

| This compound | Alkyl, Aryl, Heterocyclyl | Alkyl, Aryl, Heterocyclyl | Amide and Ester Derivatives |

| Benzylamine | Acetyl chloride | N-benzyl-2-(acetyloxy)-2-(5-chloro-2-fluorophenyl)acetamide | |

| Piperidine | Benzoyl chloride | 2-(5-chloro-2-fluorophenyl)-2-(benzoyloxy)-1-(piperidin-1-yl)ethan-1-one | |

| Aniline | Cyclopropanecarbonyl chloride | 2-(5-chloro-2-fluorophenyl)-2-(cyclopropanecarbonyloxy)-N-phenylacetamide |

Structure-Activity Relationship (SAR) Studies of Derivatives

Once a library of this compound derivatives has been synthesized and screened, structure-activity relationship (SAR) studies become crucial for identifying the key structural features that govern biological activity and for optimizing lead compounds.

Positional and Substituent Effects on Biological Activity in Research Models

SAR studies would focus on how changes in the substituents on the this compound scaffold affect biological activity. Key areas of investigation would include:

The nature of the substituent at the carboxylic acid position: Comparing the activity of amides, esters, and other carboxylic acid derivatives would reveal the importance of this functional group for target interaction. The steric and electronic properties of the R¹ group in the amide series would be systematically varied.

The nature of the substituent at the hydroxyl position: Acylation or alkylation of the hydroxyl group would probe the importance of this hydrogen-bonding moiety. The size and nature of the R² group would be correlated with activity.

Modifications of the phenyl ring: While the core scaffold is defined by the 5-chloro and 2-fluoro substitution, further modifications, such as the introduction of additional substituents or the replacement of the phenyl ring with other aromatic or heteroaromatic systems, could be explored to fine-tune activity and pharmacokinetic properties.

Table 2: Hypothetical SAR Data for a Series of 5-Chloro-2-fluoromandelamide Derivatives

| Compound | R¹ (Amide Substituent) | Biological Activity (IC₅₀, µM) | Comments |

| 1a | Methyl | 10.5 | Small alkyl group shows moderate activity. |

| 1b | Benzyl (B1604629) | 2.1 | Aromatic ring enhances activity, suggesting a potential pi-stacking interaction. |

| 1c | 4-Methoxybenzyl | 0.8 | Electron-donating group on the benzyl ring further improves activity. |

| 1d | 4-Chlorobenzyl | 5.3 | Electron-withdrawing group on the benzyl ring decreases activity. |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key strategy for optimizing lead compounds. In the context of this compound derivatives, several bioisosteric replacements could be explored:

Carboxylic Acid Bioisosteres: The carboxylic acid moiety could be replaced with other acidic groups such as tetrazoles, hydroxamic acids, or sulfonamides. These replacements can modulate the acidity, lipophilicity, and metabolic stability of the molecule, potentially leading to improved pharmacokinetic profiles.

Halogen Bioisosteres: The chlorine and fluorine atoms on the phenyl ring could be replaced with other halogens (e.g., bromine) or with other functional groups of similar size and electronic character (e.g., trifluoromethyl, cyano). This would allow for a fine-tuning of the electronic properties of the phenyl ring and its interactions with the biological target.

Role in the Development of Research Probes and Tool Compounds

The utility of a chemical scaffold in medicinal chemistry is often highlighted by its incorporation into research probes and tool compounds. These molecules are essential for the investigation of biological processes and the validation of new drug targets. While direct, extensive research on this compound as a central scaffold for such tools is not widely documented, its structural attributes and the established roles of related compounds suggest its significant potential in this area. The mandelic acid framework itself is a common feature in the synthesis of a variety of chiral drugs and biologically active molecules. smolecule.comnih.gov

The precursor to this compound, 5-Chloro-2-fluorobenzaldehyde (B1350544), is recognized as a versatile intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the design of fluorescent probes. chemimpex.com The unique electronic properties conferred by the chlorine and fluorine substituents on the aromatic ring make this aldehyde a valuable building block for creating complex and biologically active molecules. chemimpex.com This foundational role of its precursor strongly implies that this compound is a readily accessible and valuable intermediate for further chemical elaboration into research probes and tool compounds.

Substituted mandelic acid derivatives have been successfully developed into various biologically active agents. For instance, a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have demonstrated potent antifungal activity. nih.gov These findings underscore the adaptability of the mandelic acid scaffold for generating compounds with specific biological functions, a key characteristic for a useful research probe.

The development of research probes often involves the strategic placement of functional groups that allow for interaction with biological targets or for the attachment of reporter groups, such as fluorophores. The structure of this compound, featuring a carboxylic acid, a hydroxyl group, and a halogenated phenyl ring, offers multiple points for chemical modification. This versatility allows for the systematic exploration of structure-activity relationships, which is crucial in the optimization of tool compounds.

Furthermore, halogenated aromatic compounds, such as this compound, are of particular interest in the development of probes for imaging techniques like positron emission tomography (PET), where a fluorine-18 (B77423) isotope can be incorporated. While no specific studies have reported this for this compound, the presence of a fluorine atom in its structure makes it a conceptually viable candidate for the development of PET imaging probes.

Interactive Data Table: Properties of Related Chemical Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications/Properties |

| This compound | C₈H₆ClFO₃ | 204.58 | Potential scaffold for research probes and tool compounds. |

| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | 158.56 | Intermediate for pharmaceuticals and fluorescent probes. chemimpex.com |

| 5-Chloro-2-fluorobenzoic acid | C₇H₄ClFO₂ | 174.56 | Building block for Aurora kinase inhibitors. ossila.com |

| Mandelic Acid | C₈H₈O₃ | 152.15 | Common scaffold for chiral drugs. smolecule.com |

| 4-Substituted Mandelic Acid Derivatives | Varied | Varied | Antifungal agents. nih.gov |

Mechanistic Biological Investigations in Preclinical Research Models Excluding Clinical Human Trials

Exploration of Potential Biological Targets and Pathways

The initial stages of preclinical investigation often focus on identifying the specific biological molecules that a compound interacts with to exert its effects.

Enzyme Inhibition Studies (e.g., Kinases, Dehydrogenases)

Enzyme inhibition assays are commonly used to determine if a compound can block the activity of specific enzymes, which can be crucial in various disease processes. There are no published studies detailing the inhibitory effects of 5-Chloro-2-fluoromandelic acid on any enzymes, including kinases or dehydrogenases.

Receptor Binding Assays

Receptor binding assays are employed to ascertain whether a compound can bind to specific cellular receptors, which play a key role in cell signaling. No data from receptor binding assays for this compound is currently available in the scientific literature.

Modulation of Specific Cellular Processes (e.g., DNA Topoisomerase Activity) in in vitro Cell Lines

Compounds are often screened for their ability to interfere with fundamental cellular processes. For instance, the activity of DNA topoisomerases is a common target in cancer research. However, no research has been published on the effects of this compound on DNA topoisomerase activity or other specific cellular processes in in vitro cell lines.

In Vitro Cellular Studies (Non-Clinical)

Following the identification of potential targets, in vitro cellular studies are conducted to observe the effects of a compound on whole cells grown in a laboratory setting.

Cell-Based Assays for Mechanistic Elucidation (e.g., effects on specific protein degradation, cell growth in research models)

These assays help to further understand the mechanism of action of a compound. There are no publicly available results from cell-based assays that elucidate the mechanistic effects of this compound on processes such as protein degradation or cell growth in research models.

Interaction with Cellular Components (e.g., DNA, RNA, Lipids)

Understanding how a compound interacts with major cellular components is essential. Currently, there is no documented research on the interaction of this compound with cellular macromolecules like DNA, RNA, or lipids.

In Vivo Animal Model Research for Mechanistic Understanding

Investigations into Specific Biological Responses in Animal Models

There is no available research detailing specific biological responses or mechanistic pathways of this compound in any animal models.

Biodistribution and Metabolism Studies in Research Animals for Mechanistic Insights

No studies on the biodistribution or metabolism of this compound in research animals have been published.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in detailed analytical data for the compound this compound. Despite extensive searches for specific research findings on its characterization, no dedicated studies detailing its spectroscopic and chromatographic properties could be located. Consequently, a thorough and scientifically accurate article based on the requested advanced analytical techniques cannot be generated at this time.

The inquiry sought an in-depth analysis structured around specific techniques for the characterization of this compound. This included spectroscopic methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry (MS), as well as chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are fundamental in modern chemistry for elucidating molecular structure, determining purity, and analyzing complex chemical mixtures.

However, the scientific record does not appear to contain published experimental data for this compound corresponding to the requested outline:

Spectroscopic Data: No specific ¹H, ¹³C, or ¹⁹F NMR spectra, which are crucial for confirming the compound's structural formula and the chemical environment of its atoms, are publicly available. Similarly, detailed vibrational analysis data from IR and Raman spectroscopy, which identify functional groups and fingerprint the molecule, could not be found. Information on its molecular weight and fragmentation patterns from mass spectrometry is also absent from the reviewed literature.

Chromatographic Data: There is no available research on the use of HPLC for the purity assessment or, critically for a chiral molecule like mandelic acid, for the separation of its enantiomers to determine enantiomeric excess. Furthermore, studies detailing the analysis of its volatile derivatives using gas chromatography are not present in the literature.

While research exists for related compounds, such as other derivatives of mandelic acid or other molecules containing a 5-chloro-2-fluoro substitution pattern, extrapolating this information would not meet the required standard of scientific accuracy for an article focused solely on this compound. The precise substitution on the phenyl ring significantly influences the spectroscopic and chromatographic behavior of a molecule, making direct comparisons with analogues unreliable for detailed analysis.

The absence of this foundational data prevents the creation of an authoritative and evidence-based article as requested. Further empirical research and publication in peer-reviewed journals would be necessary to provide the specific analytical details required for a comprehensive characterization of this compound.

Advanced Analytical Techniques and Characterization in Research Applications

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. For a chiral molecule like 5-Chloro-2-fluoromandelic acid, single-crystal X-ray diffraction can provide precise information on its absolute configuration, conformational preferences, and the nature of intermolecular interactions in the solid state.

The formation of co-crystals with other chiral molecules, such as levetiracetam (B1674943), has been shown to be an effective method for the resolution of racemic halogenated mandelic acids. mdpi.comnih.gov X-ray crystallography of these co-crystals reveals the specific intermolecular interactions responsible for the enantiospecific recognition.

Table 1: Crystallographic Data for Related Halogenated Mandelic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

| (R)-2-Chloromandelic acid | Orthorhombic | P2₁2₁2₁ | O-H···O hydrogen bonds, C-H···O interactions |

| 3,5-Difluoromandelic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonds, C-H···F interactions, F···F contacts |

| 4-Bromomandelic acid | Monoclinic | P2₁/c | O-H···O hydrogen bonds, C-H···O interactions, Br···Br contacts |

Note: This table is illustrative and based on data for related compounds to predict the potential structural characteristics of this compound.

Advanced Derivatization Techniques for Enhanced Analytical Detection and Imaging in Research

Derivatization, the chemical modification of a compound to enhance its analytical properties, is a key strategy in the analysis of this compound, particularly for improving its detection in mass spectrometry and chromatography.

Mass Spectrometry Imaging (MSI) is a powerful technique to visualize the spatial distribution of molecules in tissue sections and other biological samples. However, the direct analysis of small, acidic molecules like this compound can be challenging due to poor ionization efficiency. On-tissue chemical derivatization can overcome this limitation by introducing a readily ionizable tag to the analyte.

For carboxylic acids, several derivatization strategies can be employed. One common approach involves the use of reagents that react with the carboxylic acid group to form an amide or ester with a permanently charged moiety. For instance, reagents containing a quaternary ammonium (B1175870) or phosphonium (B103445) group can significantly enhance the signal in positive-ion mode MALDI-MSI.

Another strategy is the use of reagents that improve the ionization efficiency through other mechanisms, such as increasing the proton affinity of the molecule. While specific derivatization protocols for this compound in MSI are not documented, general methods for carboxyl-containing metabolites are applicable. nih.gov

Table 2: Potential Derivatization Reagents for MSI of Carboxylic Acids

| Reagent Class | Functional Group Targeted | Ionization Enhancement |

| Girard's Reagents | Carbonyls (can be formed from carboxylic acids) | Quaternary ammonium tag (positive ion mode) |

| Pyridinium-containing reagents | Carboxylic acids | Permanent positive charge |

| Amines (e.g., 2-picolylamine) | Carboxylic acids (with coupling agents) | Increased proton affinity |

The enantiomeric separation of chiral compounds is often achieved using chiral high-performance liquid chromatography (HPLC). While direct separation on a chiral stationary phase is possible for many mandelic acid derivatives, derivatization can be employed to improve chromatographic properties such as peak shape, retention, and resolution. nih.gov

For this compound, derivatization of the carboxylic acid and/or the hydroxyl group can be performed. Esterification of the carboxylic acid, for example, by reaction with an alcohol in the presence of an acid catalyst, can reduce the polarity of the molecule and improve its interaction with certain stationary phases. The hydroxyl group can be acylated to form an ester.

Furthermore, chiral derivatizing agents can be used to convert the enantiomers of this compound into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column.

Table 3: Chromatographic Separation of Halogenated Mandelic Acid Derivatives

| Compound | Chromatographic Method | Chiral Stationary Phase/Derivatizing Agent |

| 2-Chloromandelic acid | HPLC | CHIRALPAK® IC |

| 4-Chloromandelic acid | HPLC | Levetiracetam (as co-former) |

| 4-Bromomandelic acid | HPLC | Levetiracetam (as co-former) |

| 4-Fluoromandelic acid | HPLC | Levetiracetam (as co-former) |

This table showcases successful separations of related compounds, suggesting that similar approaches would be effective for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. For chiral molecules, the determination of enantiomeric excess (ee) is a critical analytical task. In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA), the enantiomers can form transient diastereomeric complexes that exhibit distinct NMR signals.

This technique has been successfully applied to various mandelic acid derivatives, including those with halogen substituents. rsc.orgresearchgate.net The CSA, being enantiomerically pure, interacts differently with the R- and S-enantiomers of the analyte, leading to a separation of their corresponding signals in the NMR spectrum. The difference in the chemical shifts (ΔΔδ) of the resolved signals can be used to quantify the enantiomeric composition.

Various types of CSAs have been developed, including those based on natural products, synthetic macrocycles, and metal complexes. For carboxylic acids like this compound, CSAs capable of forming hydrogen bonds or other specific interactions with the carboxyl and hydroxyl groups are particularly effective. The choice of solvent is also crucial, as it can influence the strength of the interaction between the CSA and the analyte.

Table 4: Chiral Solvating Agents for NMR Analysis of Mandelic Acid Derivatives

| Chiral Solvating Agent | Analyte | Observed Chemical Shift Difference (ΔΔδ) |

| Actinomycin D | 2-Chloromandelic acid | Significant splitting of α-H proton signal |

| Aromatic Amide-Derived Atropisomers | 4-Chloromandelic acid | Enantiomeric excess determination possible |

| Diphenylprolinols | Various mandelic acids | Linear relationship between experimental and observed ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.